REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4](F)[C:3]=1[F:12].[CH2:13]([CH2:15][NH2:16])[OH:14]>C(O)C>[F:12][C:3]1[C:2]([F:1])=[CH:7][CH:6]=[C:5]([N+:8]([O-:10])=[O:9])[C:4]=1[NH:16][CH2:15][CH2:13][OH:14]
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
|
FC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
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Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
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C(O)CN
|
Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction is concentrated to dryness
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Type
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CUSTOM
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Details
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purified by silica gel flash chromatography
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Type
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CUSTOM
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Details
|
Yield (3.8 g, 62%)
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=CC=C1F)[N+](=O)[O-])NCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |